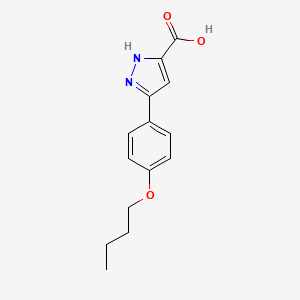

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes . Additionally, the synthesis of various pyrazole derivatives can be achieved through the functionalization of pyrazole-3-carboxylic acid or its acid chloride with different nucleophiles, as demonstrated in the formation of N-substituted pyrazole carboxamides and carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated by X-ray crystallography, showing the presence of N-H...O and C-H...O hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization reactions to introduce different substituents onto the pyrazole ring. These reactions can be carried out with aminophenols, hydroxylamines, carbazates, and other nucleophiles to yield a variety of substituted pyrazole compounds with potential biological activities . The reaction conditions, such as the choice of solvent and the presence of a catalytic base, can significantly influence the yield and the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA), as seen in the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be stable up to 190°C . Additionally, the nonlinear optical properties of pyrazole derivatives can be explored based on their polarizability and hyperpolarizability values, which are relevant for materials science applications .

Applications De Recherche Scientifique

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. A study highlights the synthesis methods and biological applications of these compounds, providing a comprehensive guide for scientists in medicinal chemistry (A. Cetin, 2020). Another research emphasizes the importance of the pyrazoline scaffold in heterocyclic chemistry, detailing the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their role as a privileged scaffold in the synthesis of various heterocycles and dyes (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications

Recent advances in therapeutic applications of pyrazolines underscore their importance in drug discovery, showcasing a variety of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities (M. Shaaban et al., 2012). Furthermore, a study on benzofused thiazole derivatives, closely related to pyrazole carboxylic acid derivatives, discusses their potential as antioxidant and anti-inflammatory agents, highlighting the synthetic routes and pharmacological evaluation of these compounds (Dattatraya G. Raut et al., 2020).

Antioxidant Activity Evaluation

Understanding and evaluating antioxidant activity is crucial for developing new compounds with potential health benefits. A review presents analytical methods used in determining antioxidant activity, which is pertinent for assessing the efficacy of pyrazole carboxylic acid derivatives in this regard (I. Munteanu & C. Apetrei, 2021).

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)12-9-13(14(17)18)16-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQKPEJEAZMLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)